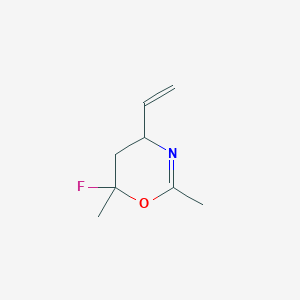

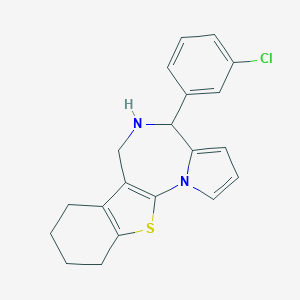

![molecular formula C11H20N4OS2 B143770 1-[2-[[2-[(二甲氨基)甲基]-1,3-噻唑-4-基]甲硫基]乙基]-3-甲基脲 CAS No. 82586-81-0](/img/structure/B143770.png)

1-[2-[[2-[(二甲氨基)甲基]-1,3-噻唑-4-基]甲硫基]乙基]-3-甲基脲

描述

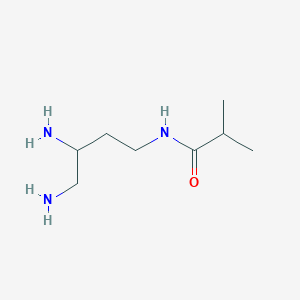

The compound 1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea is a complex molecule that likely involves a thiazole core, which is a common structure in medicinal chemistry due to its bioactive properties. The molecule appears to be a derivative of thiourea, which is a functional group known for its reactivity and potential for further chemical transformations.

Synthesis Analysis

The synthesis of related thiazole derivatives can be achieved through a multi-step process starting from readily available amines. For instance, 2-(toluene-4-sulfonylamino)ethylamine serves as a starting material for the synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea, which can then undergo heterocyclization to form a thiazole derivative . This process may be similar to the synthesis of the compound , suggesting that a two-step synthesis involving initial formation of a thiourea followed by cyclization to the thiazole ring could be employed.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using spectroscopic data and elemental analyses, as demonstrated in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea . Single crystal X-ray diffraction data can provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Thiourea derivatives are known to undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 5-(2-Dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione with different carbon electrophiles can yield S-alkyl derivatives or N-substituted derivatives depending on the reaction conditions . These reactions are indicative of the versatility of thiourea derivatives in chemical synthesis and their potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For instance, the crystal structure and unit cell dimensions provide insights into the solid-state properties of these compounds . The presence of different functional groups, such as the dimethylamino group or the sulfanyl group, can affect the solubility, stability, and reactivity of the molecule. These properties are essential for the development of pharmaceuticals, as they determine the compound's behavior in biological systems and its suitability for drug formulation.

科学研究应用

乙基化剂的遗传毒性

1-乙基-1-亚硝基脲 (ENU) 等化合物在乙基化潜力方面与指定化合物具有一些结构相似性,已对其诱变特性进行了广泛研究。ENU 以其有效的单功能乙基化作用而闻名,可在从病毒到哺乳动物细胞的各种生物系统中诱导突变。它突出了乙基化和氨甲酰化的双重作用,对了解生殖细胞中的化学诱变具有重要意义 (Shibuya 和 Morimoto,1993)。

光催化和光敏化

使用基于 TiO2 的材料对甲硫醇、二甲硫醚和二甲二硫等硫化合物的氧化进行光催化过程的研究可能会为类似化合物的潜在环境应用提供见解。不同光催化材料的比较和反应产物的分析为环境和工业应用提供了有价值的信息 (Cantau 等人,2007)。

离子液体和化学反应

探索离子液体,例如 1-丁基-3-甲基咪唑双氰胺,在溶解和化学改性纤维素中的作用,表明了一系列可以以类似方式发挥作用的化合物的广泛应用。使用这些离子液体作为纤维素改性的反应介质的能力强调了其在开发新材料和工艺中的重要性 (Heinze 等人,2008)。

阿尔茨海默病中的淀粉样蛋白成像

对淀粉样蛋白成像配体的研究,例如那些与阿尔茨海默病中淀粉样蛋白斑块结合的配体,举例说明了具有特定结合能力的化合物的医学应用。了解这些配体(包括各种放射性配体)如何与生物靶标相互作用,可以为神经退行性疾病的诊断工具和治疗干预的开发提供信息 (Nordberg,2007)。

安全和危害

属性

IUPAC Name |

1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBNSHDHDTRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine | |

CAS RN |

82586-81-0 | |

| Record name | Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

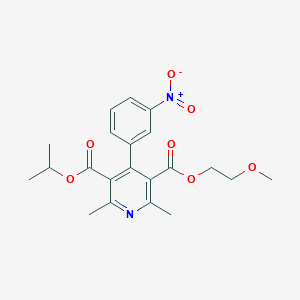

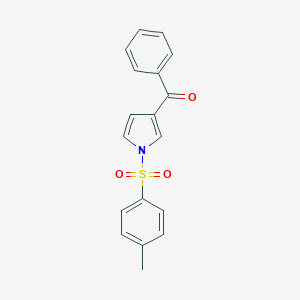

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)

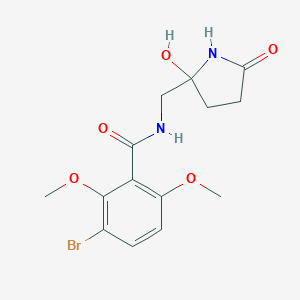

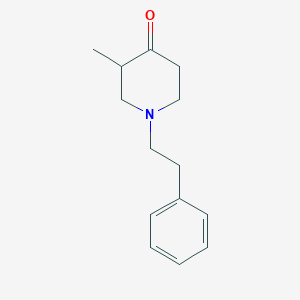

![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

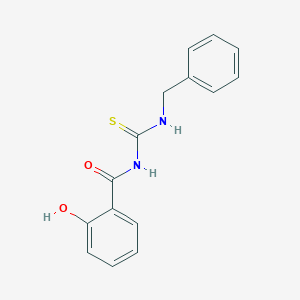

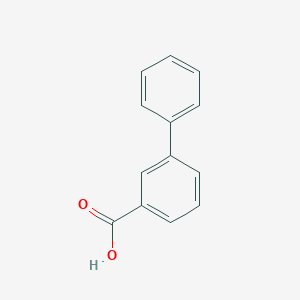

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)

![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)

![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)